1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Lipophilicity ADME Drug-likeness

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 34591-84-9) is a partially saturated quinolinone derivative featuring an N-ethyl substituent at position 1 and a phenolic hydroxyl group at position 5 on the 3,4-dihydroquinolin-2(1H)-one scaffold. This compound belongs to the broader class of 3,4-dihydroquinolin-2(1H)-ones, a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 34591-84-9
Cat. No. B1655311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one
CAS34591-84-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC=C2O
InChIInChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3
InChIKeyRLMKVSQXWVJYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 34591-84-9) — Procurement-Focused Compound Class and Baseline Characterization


1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 34591-84-9) is a partially saturated quinolinone derivative featuring an N-ethyl substituent at position 1 and a phenolic hydroxyl group at position 5 on the 3,4-dihydroquinolin-2(1H)-one scaffold [1]. This compound belongs to the broader class of 3,4-dihydroquinolin-2(1H)-ones, a privileged scaffold in medicinal chemistry and agrochemical research [2]. Its molecular formula is C₁₁H₁₃NO₂ (MW 191.23 g/mol), and it is registered under EC number 829-663-1 with a notified harmonised classification under the EU CLP regulation [1][3].

Why N-Alkyl Chain Length and 5-Hydroxy Substitution in 3,4-Dihydroquinolin-2(1H)-ones Cannot Be Interchanged: Physicochemical Divergence and Safety Implications for Procurement


Although 3,4-dihydroquinolin-2(1H)-one derivatives share a common scaffold, subtle variations in N-alkyl substitution and the presence or absence of the 5-hydroxy group produce significant, quantifiable divergence in lipophilicity, hydrogen-bonding capacity, polar surface area, and regulatory hazard profiles [1]. These differences are not merely cosmetic; they directly impact solubility, permeability, metabolic stability, target engagement, and safe-handling requirements. Generic substitution—e.g., replacing the N-ethyl with an N-methyl analog or omitting the 5-OH group—therefore introduces uncontrolled experimental variability and procurement compliance risk. The evidence below quantifies these critical differences.

Product-Specific Quantitative Differentiation: 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one vs. Closest Structural Analogs


XLogP3 Lipophilicity: Target Compound Is 0.3 Log Units Less Lipophilic Than Its Des-Hydroxy Analog

The target compound (1-ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one) exhibits an XLogP3 of 1.3 [1], compared to an XLogP3 of 1.6 for the des-hydroxy analog 1-ethyl-3,4-dihydroquinolin-2(1H)-one (CAS 69788-01-8) [2]. The 5-hydroxy group thus reduces computed lipophilicity by Δ = –0.3 log units. For context, the non-ethylated 5-hydroxy parent (CAS 30389-33-4) has a logP of approximately 1.41 .

Lipophilicity ADME Drug-likeness

Hydrogen Bond Donor Count: Target Compound Has 1 HBD vs. 0 for the Des-Hydroxy N-Ethyl Analog and 2 for the Non-Ethylated 5-Hydroxy Parent

The target compound possesses exactly one hydrogen bond donor (the phenolic 5-OH), yielding an HBD count of 1 [1]. The des-hydroxy analog 1-ethyl-3,4-dihydroquinolin-2(1H)-one has 0 HBD [2], while the non-ethylated 5-hydroxy parent (CAS 30389-33-4) has 2 HBD (phenolic OH + lactam NH) . The target thus occupies a unique intermediate position in HBD space.

Hydrogen bonding Solubility Permeability Target engagement

Topological Polar Surface Area: Target Compound TPSA Is 40.5 Ų, Double That of the Des-Hydroxy Analog (20.3 Ų)

The computed topological polar surface area (TPSA) of the target compound is 40.5 Ų [1]. This is approximately 2-fold higher than the TPSA of the des-hydroxy analog 1-ethyl-3,4-dihydroquinolin-2(1H)-one (20.3 Ų) [2], and moderately lower than the non-ethylated 5-hydroxy parent (49.33 Ų) . TPSA values below 60 Ų are generally associated with favorable oral absorption, while values below 90 Ų are considered permissible for blood-brain barrier penetration.

Polar surface area Membrane permeability ADME Bioavailability

GHS Hazard Classification: Quantified Regulatory Safety Profile Differentiates Target Compound from Non-Classified Analogs

The target compound bears a notified harmonised GHS classification under the EU CLP regulation: Acute Tox. 4 (H302, harmful if swallowed), Skin Irrit. 2 (H315, causes skin irritation), Eye Irrit. 2A (H319, causes serious eye irritation), and STOT SE 3 (H335, may cause respiratory irritation) [1]. In contrast, the non-ethylated parent compound 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4) has no notified CLP classification in the ECHA C&L Inventory [2]. This absence of notification for the parent compound may indicate either a different hazard profile or simply a lack of submitted data, but the target compound's explicit classification provides procurement teams with actionable safety information.

Regulatory compliance Safety CLP GHS Procurement

Evidence-Linked Application Scenarios for 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 34591-84-9)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity (XLogP3 1.3) and Single HBD for Permeability-Solubility Optimization

The target compound's XLogP3 of 1.3 and single HBD (vs. 0 for des-hydroxy analog) position it favorably for CNS-targeted medicinal chemistry campaigns where logP in the 1–3 range and TPSA below 90 Ų are empirically associated with blood-brain barrier penetration [1]. Its TPSA of 40.5 Ų is well within CNS drug-like space, and the phenolic OH provides a synthetically accessible handle for pro-drug strategies or further SAR exploration [1].

Synthetic Intermediate for Diversification via 5-OH Derivatization (Etherification, Esterification, Sulfonation)

The single phenolic hydroxyl group at position 5 distinguishes this compound from its des-hydroxy analog (CAS 69788-01-8) and serves as a reactive anchor for generating structurally diverse compound libraries [1]. This enables late-stage functionalization strategies—including alkylation, acylation, and sulfonation—while the N-ethyl group limits unwanted N-deprotonation side reactions compared to the non-ethylated parent (which bears a free lactam NH) .

Controlled Laboratory Use Requiring Pre-Classified GHS Hazard Information for Safety Compliance

Unlike the non-ethylated parent compound (CAS 30389-33-4), which lacks a notified CLP classification, the target compound carries explicit GHS hazard statements (H302, H315, H319, H335) with the GHS07 warning pictogram [2]. This pre-existing classification reduces regulatory burden for procurement and EHS documentation, making it the preferred choice for organizations with strict chemical safety management systems where unclassified compounds trigger additional hazard assessment workflows [2].

Quote Request

Request a Quote for 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.